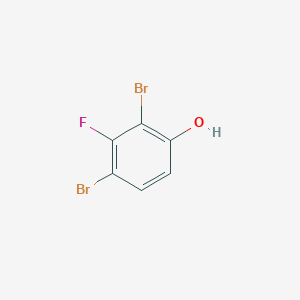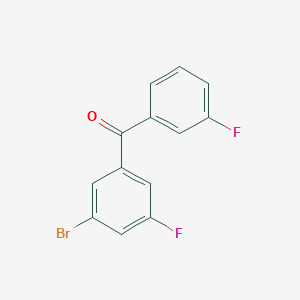![molecular formula C21H22ClN3O5S B13355898 4-((4-Chloro-5-(1,3-dioxolan-2-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine](/img/structure/B13355898.png)
4-((4-Chloro-5-(1,3-dioxolan-2-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Chloro-5-(1,3-dioxolan-2-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine is a complex organic compound that features a pyrrolopyridine core, a morpholine ring, and a phenylsulfonyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chloro-5-(1,3-dioxolan-2-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine likely involves multiple steps, including the formation of the pyrrolopyridine core, the introduction of the phenylsulfonyl group, and the attachment of the morpholine ring. Typical reaction conditions might include:
Formation of the pyrrolopyridine core: This could involve cyclization reactions under acidic or basic conditions.
Introduction of the phenylsulfonyl group: This might be achieved through sulfonylation reactions using reagents like phenylsulfonyl chloride.
Attachment of the morpholine ring: This could involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the morpholine ring or the pyrrolopyridine core.
Reduction: Reduction reactions could target the phenylsulfonyl group or other functional groups.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro or phenylsulfonyl positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, the compound could be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicine, the compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-((4-Chloro-5-(1,3-dioxolan-2-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine would depend on its specific biological target. Potential mechanisms might include:
Enzyme inhibition: The compound could inhibit enzymes by binding to their active sites.
Receptor binding: The compound could bind to receptors and modulate their activity.
Pathways involved: The compound might affect signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-((4-Chloro-5-(1,3-dioxolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine: A similar compound lacking the phenylsulfonyl group.
4-((4-Chloro-5-(1,3-dioxolan-2-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)piperidine: A similar compound with a piperidine ring instead of a morpholine ring.
Uniqueness
The presence of the phenylsulfonyl group and the morpholine ring might confer unique properties to the compound, such as increased stability, solubility, or biological activity.
Properties
Molecular Formula |
C21H22ClN3O5S |
|---|---|
Molecular Weight |
463.9 g/mol |
IUPAC Name |
4-[[1-(benzenesulfonyl)-4-chloro-5-(1,3-dioxolan-2-yl)pyrrolo[2,3-b]pyridin-2-yl]methyl]morpholine |
InChI |
InChI=1S/C21H22ClN3O5S/c22-19-17-12-15(14-24-6-8-28-9-7-24)25(31(26,27)16-4-2-1-3-5-16)20(17)23-13-18(19)21-29-10-11-30-21/h1-5,12-13,21H,6-11,14H2 |
InChI Key |
HEZAKWRPGZTVOD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC3=C(C(=CN=C3N2S(=O)(=O)C4=CC=CC=C4)C5OCCO5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Propylsulfanyl)methyl]-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355826.png)
![11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one](/img/structure/B13355828.png)
![2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide](/img/structure/B13355830.png)



![3-{6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13355848.png)
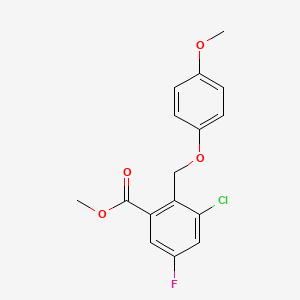
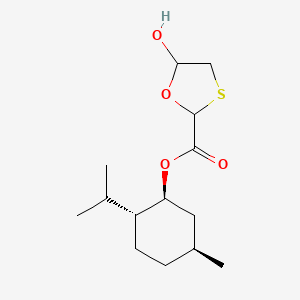
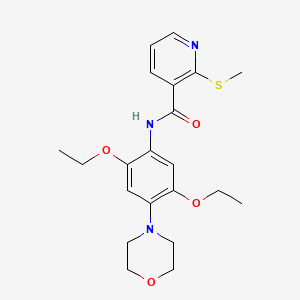
![4-[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]morpholine](/img/structure/B13355874.png)
